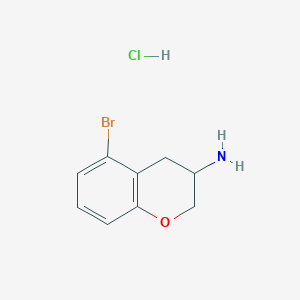

5-bromo-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride

Description

Chemical Classification and Nomenclature

5-Bromo-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride belongs to the benzopyran class of heterocyclic compounds, specifically classified as a substituted chroman derivative. The compound exhibits the characteristic benzopyran core structure, which consists of a benzene ring fused to a pyran ring, with additional substitutions that significantly influence its chemical properties and potential applications. According to International Union of Pure and Applied Chemistry nomenclature conventions, the systematic name for this compound is 5-bromo-3,4-dihydro-2H-chromen-3-amine hydrochloride, reflecting its position within the broader chromene family of compounds.

The molecular structure incorporates several key functional groups that define its chemical behavior. The bromine substituent at the 5-position introduces halogen bonding capabilities and influences the electronic distribution throughout the aromatic system. The primary amine group at the 3-position provides nucleophilic character and hydrogen bonding potential, while the hydrochloride salt formation enhances water solubility and chemical stability under standard storage conditions. This combination of structural features places the compound within the broader category of halogenated heterocyclic amines, a class known for diverse biological and chemical applications.

The compound's classification extends beyond simple structural categorization to include its position within medicinal chemistry frameworks. Benzopyran derivatives have been recognized as privileged scaffolds in drug discovery, with the benzopyran core serving as a fundamental building block in numerous natural products and synthetic pharmaceuticals. The specific substitution pattern of this compound positions it as a potentially valuable intermediate or active compound within this established therapeutic landscape.

Historical Context in Benzopyran Research

The historical development of benzopyran chemistry traces back to the early recognition of these heterocyclic systems in natural products, particularly in plant-derived compounds such as tocopherols, tocotrienols, and various flavonoid structures. Benzopyran derivatives have been identified as predominating building blocks in both natural and artificial pharmaceutical compounds, with their therapeutic significance becoming increasingly apparent throughout the twentieth and twenty-first centuries. The evolution of benzopyran research has been marked by continuous expansion in synthetic methodologies and growing appreciation for their biological activities.

Early investigations into benzopyran chemistry focused primarily on naturally occurring compounds, with researchers gradually developing synthetic approaches to access modified structures with enhanced or novel properties. The recognition that benzopyran scaffolds could serve as versatile platforms for drug discovery led to extensive exploration of substitution patterns and their corresponding biological effects. Historical patent literature from the late twentieth century demonstrates significant industrial interest in benzopyran derivatives, with numerous pharmaceutical companies developing proprietary compounds based on these heterocyclic frameworks.

The specific development of halogenated benzopyran derivatives, including bromo-substituted compounds like this compound, represents a more recent advancement in the field. The introduction of halogen substituents has been recognized as a strategy to modulate biological activity, enhance metabolic stability, and improve pharmacokinetic properties. This approach reflects the broader trend in medicinal chemistry toward systematic structural modification of privileged scaffolds to optimize therapeutic potential.

Contemporary research continues to build upon this historical foundation, with modern synthetic methodologies enabling access to increasingly complex benzopyran derivatives. The development of cascade reactions and simultaneous ring-forming processes has expanded the synthetic accessibility of substituted benzopyrans, including those with multiple functional groups such as the compound under discussion. This historical trajectory demonstrates the continued relevance and potential of benzopyran chemistry in modern pharmaceutical research.

Significance in Heterocyclic Chemistry

The significance of this compound within heterocyclic chemistry extends beyond its individual properties to encompass its role as a representative example of multifunctional benzopyran derivatives. Heterocyclic compounds containing oxygen atoms, such as benzopyrans, occupy a central position in organic chemistry due to their prevalence in natural products and their utility as synthetic building blocks. The benzopyran system specifically represents a fusion of aromatic and aliphatic heterocyclic elements, creating a structural framework that combines stability with reactivity at specific positions.

The incorporation of both halogen and amine functionalities within the benzopyran framework exemplifies the potential for creating multifunctional molecules with diverse chemical reactivity patterns. The bromine substituent introduces opportunities for further synthetic elaboration through metal-catalyzed coupling reactions, nucleophilic substitution processes, and other transformations characteristic of aryl halides. Meanwhile, the amine functionality provides nucleophilic character and hydrogen bonding capability, creating a molecule with dual reactive sites that can participate in complex chemical transformations.

From a structural perspective, the compound represents an important class of reduced benzopyran derivatives, specifically those in the dihydrobenzopyran or chroman family. These saturated analogs of benzopyrans often exhibit distinct biological and chemical properties compared to their fully aromatic counterparts, with the increased flexibility of the saturated ring system potentially influencing molecular recognition and binding interactions. The specific substitution pattern in this compound creates a chiral center at the 3-position, adding stereochemical complexity that further enhances its potential utility in asymmetric synthesis and stereoselective applications.

The compound's significance is further amplified by its relationship to other important heterocyclic systems. Benzopyrans share structural similarities with coumarins, chromones, and other benzopyrone derivatives, creating opportunities for synthetic interconversion and comparative biological evaluation. This structural relationship positions the compound within a broader network of heterocyclic chemistry, where insights gained from one system can often be applied to related structures.

Properties

IUPAC Name |

5-bromo-3,4-dihydro-2H-chromen-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO.ClH/c10-8-2-1-3-9-7(8)4-6(11)5-12-9;/h1-3,6H,4-5,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNVCAKLYXAEZFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=C1C(=CC=C2)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Synthesis of 3-Amino-3,4-dihydro-2H-1-benzopyran Derivatives

The foundational step involves synthesizing the core benzopyran structure, which can be achieved through cyclization reactions of suitable phenolic precursors. For instance, the cyclization of 2-hydroxybenzaldehyde derivatives with appropriate reagents under acidic or basic conditions yields the benzopyran core.

Step 2: Bromination at the 5-Position

Bromination of the benzopyran ring at the 5-position is typically performed using N-bromo-succinimide (NBS) in halogenated solvents such as tetrahydrofuran (THF) or dichloromethane, often in the presence of radical initiators like peroxides. This step introduces the bromine atom selectively at the desired position, leveraging the activated nature of the aromatic ring.

- Reagents: NBS

- Solvent: THF or dichloromethane

- Temperature: 0–25°C

- Duration: 2–8 hours

- Yield: Approximately 80–90%

Step 3: Reduction and Amination

The brominated intermediate undergoes reduction or nucleophilic substitution to convert the bromine into an amino group. This can be achieved via nucleophilic amination using ammonia or amine sources under heating or catalytic conditions.

- Reagents: Ammonia or primary amines

- Catalyst: Pd/C or Raney Ni (if hydrogenation is involved)

- Solvent: Ethanol or methanol

- Temperature: 80–120°C

- Duration: 12–24 hours

- Yield: Variable, typically 70–85%

Alternative Route: Cyclization Followed by Bromination and Amination

Another approach involves the cyclization of suitable precursors such as 2-hydroxyphenylacetonitriles or phenolic esters, followed by selective bromination and subsequent amination.

Step 1: Cyclization to Benzopyran

Using acid catalysis or oxidative cyclization, phenolic precursors are converted into benzopyran rings.

Step 2: Bromination at the 5-Position

Similar to the previous method, NBS or bromine water can be used for regioselective bromination.

Step 3: Nucleophilic Amination

The bromide is then substituted with ammonia or amines to form the amino derivative.

Preparation of Hydrochloride Salt

The free base, 5-bromo-3,4-dihydro-2H-1-benzopyran-3-amine , is converted into its hydrochloride salt by treatment with hydrochloric acid in an aqueous medium. The process involves:

- Dissolving the amine in a suitable solvent (water or ethanol)

- Adding hydrochloric acid dropwise

- Stirring at ambient or slightly elevated temperature

- Isolating the precipitated hydrochloride salt via filtration

- Drying under vacuum

Data Table: Summary of Preparation Methods

| Step | Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|

| Benzopyran synthesis | Phenolic precursor + cyclization reagents | Acidic or basic, reflux | 70–85% | Foundation for further modifications |

| Bromination | NBS, halogenated solvent | 0–25°C, 2–8 hrs | 80–90% | Regioselective at 5-position |

| Amination | NH3 or amines | 80–120°C, 12–24 hrs | 70–85% | Nucleophilic substitution |

| Salt formation | HCl | Room temp, aqueous | Quantitative | Conversion to hydrochloride salt |

Research Findings and Industrial Considerations

- Reaction Mildness and Cost: Bromination using NBS is a well-established, cost-effective process with mild conditions, suitable for scale-up.

- Selectivity: Regioselectivity at the 5-position is achieved through controlled reaction conditions and choice of solvent.

- Amination Efficiency: Nucleophilic substitution of bromide with ammonia or primary amines is straightforward, with high yields under optimized conditions.

- Salt Formation: Acidic treatment to produce hydrochloride salts is standard, ensuring compound stability and ease of handling.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the parent benzopyran compound.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products:

Oxidation: Formation of oxides or imines.

Reduction: Formation of the parent benzopyran compound.

Substitution: Formation of various substituted benzopyran derivatives.

Scientific Research Applications

Chemical Properties and Structure

5-Bromo-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride has the molecular formula and a molecular weight of approximately 264.55 g/mol. The compound features a bromine atom at the 5-position and an amine group at the 3-position of the benzopyran structure, enhancing its solubility and reactivity in biological systems.

Medicinal Chemistry

This compound is investigated for its potential biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.

- Anticancer Properties : The compound's structure allows for interactions with biological targets involved in cancer pathways. Research indicates potential efficacy against various cancer cell lines .

Pharmacology

The compound has been studied for its interactions with specific biological targets:

- Binding Affinity Studies : Interaction studies focus on its binding affinity to enzymes and receptors, which are crucial for understanding its therapeutic potential. Techniques such as radiolabeled ligand binding assays are often employed .

Organic Synthesis

In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. It is used in reaction mechanisms and kinetics studies to explore new synthetic pathways .

Case Studies and Research Findings

Several studies have documented the biological activities of 5-bromo derivatives of benzopyrans:

- Serotonergic Receptor Interaction : A study demonstrated that certain derivatives showed high affinity for serotonin receptors (5-HT1A and 5-HT7), suggesting anxiolytic properties .

- Anticancer Activity Assessment : Research indicated that modifications of the benzopyran structure could lead to compounds with significant activity against cancer cell lines .

Mechanism of Action

The mechanism of action of 5-bromo-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and amine group play crucial roles in binding to these targets, modulating their activity. The compound can influence various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares functional group similarities with brominated amphetamines and other heterocyclic amines. Key comparisons include:

Key Differences and Implications

- Core Structure : The benzopyran scaffold introduces a heterocyclic oxygen atom, reducing conformational flexibility compared to the linear phenyl backbone of amphetamines. This may alter pharmacokinetic properties (e.g., metabolic stability, blood-brain barrier penetration) .

- However, the benzopyran derivative lacks methoxy/methylenedioxy groups, which are critical for serotonin receptor interactions in classical amphetamines .

- Physicochemical Properties : The hydrochloride salt form of the benzopyran derivative enhances solubility, akin to amphetamine hydrochlorides. Predicted CCS values for the benzopyran compound (139.2–145.3 Ų) suggest a compact structure compared to bulkier amphetamines, though direct experimental comparisons are absent .

Biological Activity

5-Bromo-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride is a compound that has garnered attention in the scientific community due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis methods, and comparative analysis with related compounds.

Chemical Structure and Synthesis

The molecular formula of this compound is . The compound features a bromine atom at the 5-position and an amine group at the 3-position of the benzopyran structure.

Synthesis Methods :

- Bromination : The starting material, 3,4-dihydro-2H-1-benzopyran, is brominated at the 5-position using bromine or N-bromosuccinimide (NBS).

- Amination : The brominated intermediate undergoes amination with ammonia or an amine source.

- Hydrochloride Formation : The free amine is converted to its hydrochloride salt by reacting with hydrochloric acid.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial properties. It has been investigated for its potential against various bacterial strains and fungi, indicating a promising role in pharmaceutical development for infectious diseases .

Anticancer Activity

The compound has also shown potential anticancer effects in vitro. Studies have indicated that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Further research is needed to elucidate the specific pathways involved .

Interaction with Biological Targets

This compound interacts with several biological targets:

- Enzymatic Activity : It has been shown to modulate the activity of certain enzymes, which could influence metabolic pathways.

- Receptor Binding : Research indicates binding affinity to specific receptors such as serotonin receptors (5-HT1A), which are implicated in mood regulation and anxiety disorders .

The mechanism of action involves interaction with molecular targets like enzymes and receptors. The bromine and amine groups are critical for binding, influencing biochemical pathways that lead to its observed biological effects. For instance, compounds derived from benzopyran structures often exhibit neuroprotective and anti-inflammatory effects due to their ability to modulate neurotransmitter systems.

Comparative Analysis with Related Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 8-Bromo-3,4-dihydro-2H-benzopyran-4-amine | Similar benzopyran structure | Different position of amine group |

| 5-Chloro-3,4-dihydro-2H-benzopyran-3-amine | Chlorine instead of bromine | Potentially different biological activity profile |

| 6-Methyl-3,4-dihydro-2H-benzopyran | Methyl substitution at the 6-position | Altered electronic properties affecting reactivity |

The presence of the bromine atom at the 5-position distinguishes it from other derivatives, which may exhibit different pharmacological profiles due to variations in their chemical structures .

Case Studies

Several studies have investigated the biological effects of 5-bromo derivatives:

- Anxiolytic Activity : A study demonstrated that specific derivatives showed significant anxiolytic effects in behavioral models, suggesting therapeutic potential for anxiety disorders .

- Antifungal Activity : Research on related benzopyran compounds indicated effective antifungal properties against Candida strains, emphasizing the importance of structural modifications for enhanced bioactivity .

Q & A

Q. What are the optimal synthetic routes for 5-bromo-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride, considering bromination and ring closure strategies?

- Methodological Answer : The synthesis typically involves bromination of a benzopyran precursor followed by amine functionalization. For brominated heterocycles, regioselective bromination can be achieved using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation or Lewis acid catalysis). Ring closure strategies may employ cyclization via acid-catalyzed dehydration or transition-metal-mediated coupling. Computational tools like PISTACHIO and REAXYS databases can predict feasible routes by analyzing precursor plausibility and reaction feasibility scores .

Q. How can researchers characterize the compound’s structure and purity using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR : Analyze , , and 2D spectra to confirm the benzopyran scaffold, bromine position, and amine proton environment.

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify the molecular ion peak (e.g., ) and isotopic pattern for bromine.

- HPLC : Employ reverse-phase chromatography with UV detection (e.g., 254 nm) to assess purity (>98% by area normalization). Reference PubChem’s SMILES and InChI data for structural validation .

Q. What safety protocols are critical for handling brominated aromatic compounds like this hydrochloride salt?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of fine particles.

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Refer to SDS guidelines for brominated analogs (e.g., 4-bromobenzoyl chloride) for emergency measures .

Advanced Research Questions

Q. How does the position of bromine on the benzopyran scaffold influence structure-activity relationships (SAR) in kinase inhibition studies?

- Methodological Answer : Bromine at the 5-position may enhance steric hindrance or electronic effects, altering binding affinity to kinase ATP pockets. Compare IC values of brominated analogs (e.g., 6-bromo derivatives in dopamine receptor studies) using competitive binding assays. Molecular docking simulations (e.g., AutoDock) can predict interactions with residues like Lys68 or Asp184 in kinase domains .

Q. What advanced analytical techniques resolve contradictions in pharmacological data, such as conflicting IC values across studies?

- Methodological Answer :

- Dose-Response Curves : Re-evaluate assays under standardized conditions (e.g., ATP concentration, pH).

- Kinase Profiling Panels : Use multiplexed assays (e.g., Eurofins KinaseProfiler™) to test selectivity across 100+ kinases.

- Meta-Analysis : Cross-reference data from high-quality sources (e.g., Journal of Biological Chemistry) to identify confounding variables like buffer composition or cell-line variability .

Q. What strategies optimize enantiomeric purity of the chiral amine moiety during synthesis?

- Methodological Answer :

- Chiral Resolution : Use diastereomeric salt formation with tartaric acid derivatives.

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in transition-metal-catalyzed hydrogenation of imine intermediates.

- Analytical Validation : Confirm enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak® AD-H column) or circular dichroism (CD) spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.